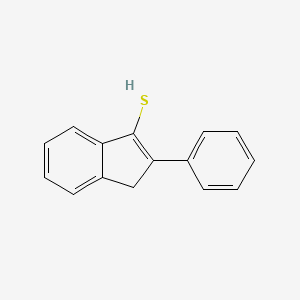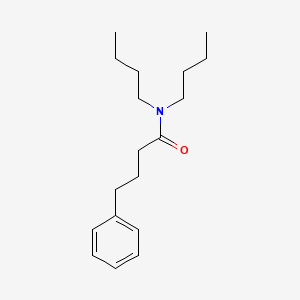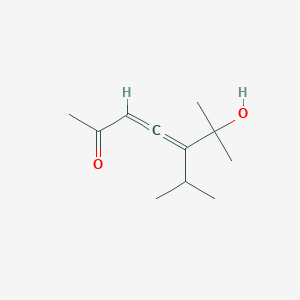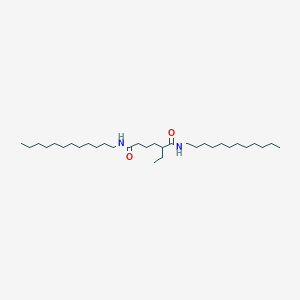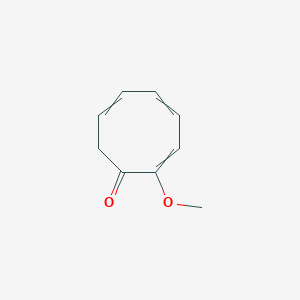
2-Methoxycycloocta-2,4,6-trien-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxycycloocta-2,4,6-trien-1-one is an organic compound with a unique structure consisting of an eight-membered ring with three conjugated double bonds and a methoxy group attached to the ring
Métodos De Preparación
The synthesis of 2-Methoxycycloocta-2,4,6-trien-1-one can be achieved through several methods. One common synthetic route involves the oxidation of cyclooctatetraene using selenium dioxide. This reaction typically requires specific conditions, such as elevated temperatures and the presence of a solvent like acetic acid . Another method involves the use of transition metal-catalyzed cycloaddition reactions, which can efficiently construct the cyclooctatriene ring system .
Análisis De Reacciones Químicas
2-Methoxycycloocta-2,4,6-trien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include bromine for electrophilic substitution and potassium hydroxide for ring contraction reactions . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-Methoxycycloocta-2,4,6-trien-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a subject of study for understanding non-benzenoid aromatic systems.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Methoxycycloocta-2,4,6-trien-1-one involves its interaction with various molecular targets. The compound’s aromatic ring system allows it to participate in electron transfer reactions, which can influence its reactivity and interactions with other molecules. The methoxy group also plays a role in stabilizing the compound’s structure and influencing its reactivity .
Comparación Con Compuestos Similares
2-Methoxycycloocta-2,4,6-trien-1-one can be compared to other similar compounds, such as:
Tropone: A seven-membered ring compound with three conjugated double bonds and a ketone group.
Tropolone: Similar to tropone but with an additional hydroxyl group.
Cyclooctatetraene: An eight-membered ring compound with four conjugated double bonds.
The uniqueness of this compound lies in its eight-membered ring structure with a methoxy group, which distinguishes it from other related compounds.
Propiedades
Número CAS |
61173-48-6 |
|---|---|
Fórmula molecular |
C9H10O2 |
Peso molecular |
150.17 g/mol |
Nombre IUPAC |
2-methoxycycloocta-2,4,6-trien-1-one |
InChI |
InChI=1S/C9H10O2/c1-11-9-7-5-3-2-4-6-8(9)10/h2-5,7H,6H2,1H3 |
Clave InChI |
ASTNJMFEEJRLIZ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=CCC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7,7-Dicyclopropyl-10-cyclopropylidenedispiro[2.0.5~4~.1~3~]decane](/img/structure/B14596292.png)

![Acetic acid;3-[ethenyl-methyl-(4-methylphenyl)silyl]prop-2-yn-1-ol](/img/structure/B14596312.png)
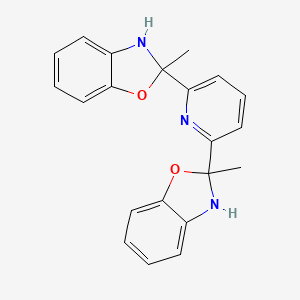
![Triphenyl[1-(triphenyl-lambda~5~-phosphanylidene)ethyl]phosphanium iodide](/img/structure/B14596323.png)
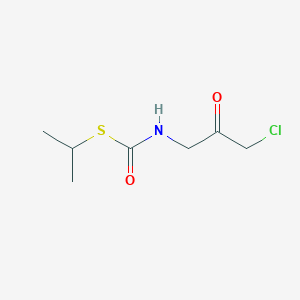
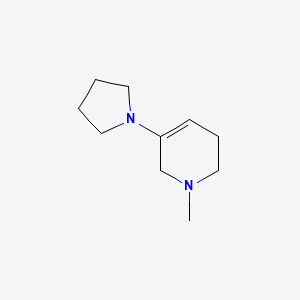
![1,2,4-Triazolo[3,4-c][1,2,4]triazine, 3,5,6-trimethyl-](/img/structure/B14596354.png)
![1-[4,6-Bis(benzyloxy)-2-methoxy-3-methylphenyl]butan-1-one](/img/structure/B14596359.png)
